Methyl 5-bromothiophene-3-carboxylate
Overview
Description
“Methyl 5-bromothiophene-3-carboxylate” is a chemical compound with the molecular formula C6H5BrO2S . It is used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .
Synthesis Analysis
The synthesis of “Methyl 5-bromothiophene-3-carboxylate” can be achieved through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromothiophene-3-carboxylate” consists of a thiophene ring substituted with a bromo group at the 5-position and a carboxylate group at the 3-position .Chemical Reactions Analysis
“Methyl 5-bromothiophene-3-carboxylate” can participate in various chemical reactions. For instance, it can be used in the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .Physical And Chemical Properties Analysis
“Methyl 5-bromothiophene-3-carboxylate” has a molecular weight of 221.07 . It is recommended to be stored in a dark place, under an inert atmosphere, at 2–8 °C .Scientific Research Applications
Palladium-Catalyzed Arylation in Synthesis
Crystal Structure and Biological Activity Studies
This compound's derivatives have been synthesized and analyzed for their crystal structure, demonstrating that pure products can be obtained easily and in good yields. These derivatives have also been evaluated for their antibacterial and antifungal activities, with some showing promising results. Additionally, ADMET predictions indicate that these compounds have a drug-like nature (Mayank G. Sharma et al., 2022).
Synthesis and Spasmolytic Activity
Methyl 5-bromothiophene-3-carboxylate is also pivotal in synthesizing novel thiophene-based derivatives, which exhibit notable spasmolytic effects. The compounds’ structural and electronic properties have been scrutinized using density functional theory (DFT) calculations, revealing insights into their reactivity and stability. Notably, certain derivatives have shown exceptional spasmolytic effects and promising non-linear optical (NLO) responses (N. Rasool et al., 2020).
Computational Analysis and Optical Properties
The compound serves as a precursor in the synthesis of pyrazole-thiophene-based amide derivatives, which are analyzed for their structural features and non-linear optical properties. DFT calculations are employed to understand the electronic structure and compute NMR data, with observed significant alignment between computed and experimental results. Among these derivatives, specific compounds exhibit enhanced non-linear optical responses, indicating potential applications in this domain (Iram Kanwal et al., 2022).
Synthesis and Characterization of Functionalized Thiophene Derivatives
Methyl 5-bromothiophene-3-carboxylate also plays a role in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. These derivatives are characterized through DFT investigations, providing insights into their structural characteristics, reactivity descriptors, and non-linear optical properties (Komal Rizwan et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-bromothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZOBQPAHYSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672603 | |
Record name | Methyl 5-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromothiophene-3-carboxylate | |
CAS RN |
88770-19-8 | |
Record name | Methyl 5-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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